3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Catalog No.
S661906
CAS No.
92-00-2
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N,N-bis(2-hydroxyethyl)aniline

CAS Number

92-00-2

Product Name

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

IUPAC Name

2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2

InChI Key

MVQUJEUCFOGFJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N(CCO)CCO

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CCO)CCO

Synthesis:

-Chloro-N,N-bis(2-hydroxyethyl)aniline can be synthesized through various methods, including:

  • Condensation of 3-chloroaniline with diethanolamine in the presence of an acid catalyst [].
  • The Eschweiler reaction, which involves reacting 3-chloroaniline with 2-chloroethanol in the presence of sodium hydroxide.

Potential Applications:

Research suggests that 3-Chloro-N,N-bis(2-hydroxyethyl)aniline may have potential applications in various scientific fields, including:

  • Pharmaceutical research: It has been investigated for its potential use in developing new drugs due to its ability to form complexes with metal ions []. However, further research is needed to determine its efficacy and safety in this context.
  • Analytical chemistry: Its complexation properties with metal ions also make it a potential candidate for chelating agents used in analytical separations [].
  • Polymer chemistry: It has been explored as a potential curing agent for epoxy resins [].

3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a chemical compound with the molecular formula C10H14ClNO2. It features a chlorine atom attached to a benzene ring and two hydroxyethyl groups linked to the nitrogen atom. This structure contributes to its unique properties, making it useful in various industrial applications, particularly in pharmaceuticals and cosmetics. The compound is recognized for its potential biological activities, including antimicrobial properties, which are under investigation for various applications in medicine and industry .

  • Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to yield amine derivatives, utilizing reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

  • Oxidation: Quinones and oxidized derivatives.
  • Reduction: Various amine derivatives.
  • Substitution: Substituted aniline derivatives.

Research into the biological activity of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline has revealed its potential as an antimicrobial agent. The hydroxyethyl groups enhance its solubility, facilitating interaction with biological membranes. The chlorine atom contributes to its reactivity, allowing it to participate in biochemical pathways that may inhibit certain enzymes or disrupt cellular processes. These properties make it a candidate for further exploration in pharmacological applications .

The synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline typically involves the reaction of 3-chloroaniline with ethylene oxide under controlled conditions. The general reaction scheme can be summarized as follows:

3 chloroaniline+ethylene oxide3 Chloro N N bis 2 hydroxyethyl aniline\text{3 chloroaniline}+\text{ethylene oxide}\rightarrow \text{3 Chloro N N bis 2 hydroxyethyl aniline}

In industrial settings, this reaction is conducted in large-scale reactors where the reactants are mixed and heated to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to achieve high purity levels .

3-Chloro-N,N-bis(2-hydroxyethyl)aniline finds applications across several industries:

  • Pharmaceuticals: Investigated for use in drug formulations due to its potential biological activities.
  • Cosmetics: Utilized in personal care products for its stabilizing properties.
  • Dyes and Pigments: Serves as an intermediate in the synthesis of various dyes and pigments .

Studies on the interactions of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline with biological systems have focused on its mechanism of action. Its hydroxyethyl groups enhance solubility, aiding interaction with cellular components, while the chlorine atom increases reactivity, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateSimilar hydroxyethyl groups; phenyl ringPrimarily used as a hair dye ingredient; lower toxicity
N-(3-chlorophenyl)diethanolamineContains similar amine structure; chlorine atomUsed in industrial applications; different reactivity
N,N-Di(2-hydroxyethyl)-3-chloroanilineSimilar structure; without bis substitutionLess soluble; different biological activity

These compounds highlight the uniqueness of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline through its specific structural features and potential applications in diverse fields .

XLogP3

1.3

UNII

EN37T6H6NK

Sequence

G

Other CAS

92-00-2

Wikipedia

3-chloro-N,N-bis(2-hydroxyethyl)aniline

General Manufacturing Information

Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-: ACTIVE

Dates

Modify: 2023-08-15

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